molecular formula C10H8F3N3S B1225165 3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No. B1225165
M. Wt: 259.25 g/mol
InChI Key: GTRWSTBFARSWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a member of triazoles.

Scientific Research Applications

Synthesis and Chemical Properties

1,2,4-Triazole derivatives, including 3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole, are of significant interest due to their versatile chemical properties which allow for various structural modifications. The synthesis and physico-chemical properties of these compounds have been extensively studied, highlighting their potential as pharmaceuticals, corrosion inhibitors, and materials for fine organic synthesis. The synthesis methods often emphasize green chemistry approaches to enhance sustainability and energy efficiency (Ferreira et al., 2013), (Parchenko, 2019).

Biological Activities

The biological activities of 1,2,4-triazole derivatives are diverse and include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These activities are attributed to the triazole ring's ability to interact with various biological targets, making these compounds valuable in drug development for treating numerous conditions (Ohloblina, 2022). Their structural similarity to biogenic amino acids like cysteine, which also contains an SH-group, underlines their potential in mimicking or influencing biochemical processes (Kaplaushenko, 2019).

Applications in Agriculture and Medicine

3- and 4-substituted amino-1,2,4-triazoles are used in agriculture for producing plant protection products and in medicine for developing drugs with antimicrobial effects. Their use extends beyond pharmaceuticals to include dyes, high-energy materials, and corrosion inhibitors, showcasing the broad applicability of triazole derivatives in both industrial and medicinal contexts (Nazarov et al., 2021).

Advanced Materials and Membranes

1,2,4-Triazole derivatives are also being explored for their potential in creating advanced materials, such as proton-conducting membranes for fuel cells. These applications benefit from the triazole's thermal stability, electrochemical stability, and high ionic conductivity, essential qualities for developing efficient and durable energy devices (Prozorova & Pozdnyakov, 2023).

properties

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

3-methylsulfanyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C10H8F3N3S/c1-17-9-14-8(15-16-9)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3,(H,14,15,16)

InChI Key

GTRWSTBFARSWCZ-UHFFFAOYSA-N

SMILES

CSC1=NNC(=N1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CSC1=NNC(=N1)C2=CC=C(C=C2)C(F)(F)F

solubility

9.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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